Calcipotriol Impurity C is sourced from the production processes involving calcipotriol, which is an active ingredient used in treating psoriasis. The compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as having acute toxicity (Category 1,2), indicating that it is fatal if swallowed . The chemical structure of Calcipotriol Impurity C has been identified with the CAS number 113082-99-8.
The detailed synthetic route can vary significantly based on the intended purity and yield requirements.
Calcipotriol Impurity C has a complex molecular structure characterized by a steroid backbone typical of vitamin D derivatives. The molecular formula is with a molecular weight of approximately 412.6 g/mol . The structural features include:
The detailed three-dimensional arrangement can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
Calcipotriol Impurity C can undergo various chemical reactions typical of organic compounds, including:
These reactions are significant in understanding the stability and reactivity of the compound in different environments.
The binding affinity of Calcipotriol Impurity C to VDR is comparable to that of calcitriol but exhibits significantly lower activity regarding calcium metabolism regulation. This selective action makes it useful in dermatological applications without causing hypercalcemia.
Calcipotriol Impurity C exhibits several notable physical and chemical properties:
These properties are critical for handling, storage, and application in scientific research.
Calcipotriol Impurity C is primarily used in research applications related to:
Calcipotriol modulates keratinocyte differentiation and proliferation by binding to vitamin D receptors (VDR) in the epidermis. This receptor activation suppresses pro-inflammatory cytokine production (e.g., IL-17, TNF-α) and inhibits T-cell migration into psoriatic lesions [2] [3]. Impurities can compromise this activity:
Table 1: Key Calcipotriol Impurities and Their Origins
Designation | Chemical Name | CAS No. | Molecular Formula | Origin |
---|---|---|---|---|
Impurity A | (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one | 126860-83-1 | C₂₇H₃₈O₃ | Oxidation |
Impurity B | (7Z)-Calcipotriol | 2948288-30-8 | C₂₇H₄₀O₃ | Photoisomerization |
Impurity C | (5E)-Calcipotriol | 113082-99-8 | C₂₇H₄₀O₃ | Thermal isomerization |
Impurity D | 24-Epi-calcipotriol | 112827-99-3 | C₂₇H₄₀O₃ | Stereochemical impurity |
Impurity F | 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene | 112875-61-3 | C₃₉H₆₈O₃Si₂ | Synthesis intermediate |
Calcipotriol impurities are governed by stringent regulatory frameworks:
The 22-step synthesis involves critical impurity-generating steps:
Table 2: Synthesis Conditions and Associated Impurities
Synthetic Step | Key Reagent/Condition | Major Impurities | Control Strategy |
---|---|---|---|
Side-chain olefination | NaHg, aprotic solvent, 20°C | Impurity C (5–12%) | Temperature control (−78°C) |
TBS protection | TBSCl, imidazole, DMF | Impurity F (3–8%) | Extended desilylation (TBAF, THF) |
CD-ring coupling | LDA, THF, −30°C | Impurity D (2–5%) | Optimized reaction time (≤2 h) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7